N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride
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Description
This compound is a complex organic molecule with several functional groups. It contains an amide group (-CONH2), which is a common functional group in biochemistry, as it is found in proteins. The compound also contains an ethylamino group (-NH(CH2CH3)), which can potentially participate in hydrogen bonding, and a hydrochloride group, which suggests that this compound might be a salt or have acidic properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the amide group might undergo hydrolysis, especially under acidic or basic conditions, to form a carboxylic acid and an amine. The ethylamino group might participate in reactions typical of amines, such as protonation under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amides could make this compound soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its current applications. If it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects. If it’s used in materials science, research could focus on improving its physical properties .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(1,3-dioxoisoindol-2-yl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S.ClH/c1-3-26(4-2)9-10-27(24-25-17-11-18-19(33-14-32-18)12-20(17)34-24)21(29)13-28-22(30)15-7-5-6-8-16(15)23(28)31;/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUBSHGOVWBYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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